molecular formula C30H58O4Zn B8764437 Zinc pentadecanoate CAS No. 63400-12-4

Zinc pentadecanoate

Cat. No.: B8764437
CAS No.: 63400-12-4
M. Wt: 548.2 g/mol
InChI Key: KJXJUNLZVMSVRI-UHFFFAOYSA-L
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Description

Zinc pentadecanoate (CAS 556-38-7) is a zinc salt of pentadecanoic acid (C15H30O2). As a mid-chain zinc carboxylate, it shares structural similarities with other zinc soaps (e.g., zinc stearate, zinc oleate) but differs in chain length and physicochemical properties.

Properties

CAS No.

63400-12-4

Molecular Formula

C30H58O4Zn

Molecular Weight

548.2 g/mol

IUPAC Name

zinc;pentadecanoate

InChI

InChI=1S/2C15H30O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2

InChI Key

KJXJUNLZVMSVRI-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Zn+2]

Origin of Product

United States

Chemical Reactions Analysis

Transesterification Catalysis

Zinc pentadecanoate acts as a Lewis acid catalyst in triglyceride transesterification, critical for biodiesel production . The mechanism involves:

  • Coordination : Triglyceride binds to Zn²⁺ via carbonyl oxygen.

  • Methanol activation : Methanol coordinates to Zn²⁺, forming a nucleophilic alkoxide.

  • Nucleophilic attack : Alkoxide attacks the ester carbonyl, producing fatty acid methyl esters (FAMEs) and glycerol.

Experimental findings :

ParameterValue
Conversion efficiency>90% (optimized conditions)
Temperature60–80°C
Catalyst loading1–3 wt%

A carboxylate shift mechanism (Fig. 2a in ) maintains tetrahedral Zn coordination during reaction intermediates.

Esterification with Methanol/HCl

This compound reacts with HCl in methanol to yield methyl pentadecanoate :

Zn(C15H29COO)2+2HCl+2CH3OH2C15H29COOCH3+ZnCl2+2H2O\text{Zn(C}_{15}\text{H}_{29}\text{COO})_2 + 2 \text{HCl} + 2 \text{CH}_3\text{OH} \rightarrow 2 \text{C}_{15}\text{H}_{29}\text{COOCH}_3 + \text{ZnCl}_2 + 2 \text{H}_2\text{O}

Optimized conditions :

  • HCl stoichiometry: ≥2 equivalents

  • Temperature: 90°C

  • Reaction time: 10–30 min

  • Conversion: >97% (GC-MS verified)

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes to zinc oxide, carbon dioxide, and water :

Zn(C15H29COO)2+O2ZnO+30CO2+29H2O\text{Zn(C}_{15}\text{H}_{29}\text{COO})_2 + \text{O}_2 \rightarrow \text{ZnO} + 30 \text{CO}_2 + 29 \text{H}_2\text{O}

Thermogravimetric data for analogous compounds :

  • Weight loss onset: ~220°C

  • Residual ZnO yield: ~12%

Coordination Chemistry in Solution

In polar solvents (e.g., DMSO), this compound undergoes ligand exchange, forming complexes with donor molecules. NMR studies of zinc oleate (C18) show dynamic equilibrium between tetra- and penta-coordinated Zn²⁺ species , likely applicable to pentadecanoate.

Comparative Reactivity Insights

Reaction TypeThis compoundZinc Stearate (C18)
TransesterificationHigh activityModerate activity
Esterification rate97% in 10 min 99% in 10 min
Thermal stabilityDecomposes at 220°CDecomposes at 240°C

Shorter-chain zinc carboxylates (e.g., ZnC₅) exhibit faster kinetics but lower thermal stability .

Comparison with Similar Compounds

Structural and Physical Properties

Property Zinc Pentadecanoate Zinc Stearate (C18) Zinc Oleate (C18:1) Zinc Acetate (C2)
Molecular Formula Zn(C15H29O2)2 Zn(C18H35O2)2 Zn(C18H33O2)2 Zn(C2H3O2)2
Chain Length C15 (saturated) C18 (saturated) C18 (monounsaturated) C2 (short-chain)
Hydrophobicity Moderate High Moderate (unsaturated) Low
Applications Potential stabilizer Lubricant, PVC stabilizer Cosmetic emollient Medicinal (cold remedies)
Toxicity Limited data Low acute toxicity Low dermal irritation Moderate (GI irritation)

Key Findings :

  • Longer-chain zinc carboxylates (e.g., zinc stearate) exhibit higher hydrophobicity, making them suitable for water-resistant applications .
  • Zinc acetate’s solubility in polar solvents facilitates its use in pharmaceuticals, whereas this compound’s moderate hydrophobicity may suit industrial stabilizers .

Comparison with Pentadecanoic Acid Derivatives

Methyl Pentadecanoate (CAS 7132-64-1)

  • Structure : Ester derivative (C15H30O2).
  • Properties : Flammable (NFPA 1), low acute toxicity (health hazard level 0), but ecotoxic to aquatic life .
  • Applications : Lipidomics calibration standard, polymer synthesis .

Ethyl Pentadecanoate (CAS N/A)

  • Structure : Ester derivative (C17H34O2).
  • Properties : Low water solubility, detected in plants (e.g., coriander) as a biomarker .
  • Applications : Flavoring agent, research biomarker.

Pentadecanoic Acid (C15:0)

  • Role: Precursor to this compound.
  • Biological Relevance : Studied in lipid metabolism models, including isotopic tracing in vitro .

Toxicity and Environmental Impact

Compound Acute Toxicity Ecotoxicity Regulatory Status
This compound Unknown (limited data) Likely toxic to aquatic life (inferred from zinc salts) Unregulated
Methyl Pentadecanoate Low (LD50 > 2,000 mg/kg) Toxic to aquatic organisms Requires SDS compliance
Zinc Stearate Low (non-irritant) Persistent in sediments Approved for food contact

Contradictions: While methyl pentadecanoate shows low mammalian toxicity, its ecological hazards necessitate stringent disposal protocols . Zinc compounds vary widely; zinc permanganate (CAS N/A) is a strong oxidizer, whereas zinc gluconate is GRAS (Generally Recognized as Safe) .

Q & A

Q. What are the established synthesis routes for Zinc pentadecanoate, and how can reaction parameters be optimized for academic research purposes?

this compound can be synthesized via carboxylate salt formation, typically involving the reaction of pentadecanoic acid with zinc oxide or zinc hydroxide under controlled conditions. Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or aqueous systems), and stoichiometric ratios of reactants. Optimization studies should employ factorial design experiments to assess the impact of variables like pH, reaction time, and catalyst presence on yield and purity . For analogous ester syntheses (e.g., ethyl pentadecanoate), alkyl halide coupling with carboxylate precursors has been used, suggesting potential adaptations for zinc coordination chemistry .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

  • Gas Chromatography (GC): Use methyl pentadecanoate as an internal standard to quantify purity, with flame ionization detection (FID) for sensitivity .
  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR in CDCl3_3 resolve zinc-carboxylate coordination shifts, particularly the downfield displacement of carbonyl (C=O) signals (~170–180 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm carboxylate-Zinc binding via asymmetric stretching vibrations (1540–1650 cm1^{-1}) and symmetric stretches (1400–1450 cm1^{-1}) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion clusters (e.g., [M+^+-H]^- for Zn(C15_{15}H29_{29}O2_2)2_2) .

Advanced Research Questions

Q. How can researchers design in vitro models to investigate this compound's effects on lipid metabolism in hepatic cells?

  • Isotope-Labeled Tracers: Incorporate 13C^{13}\text{C}-acetyl-CoA in hepatocyte models to track pentadecanoate integration into lipid pools, as demonstrated in hepatic fatty acid synthesis studies .
  • Cell Culture Systems: Use HepG2 cells to assess dose-dependent modulation of lipogenic enzymes (e.g., acetyl-CoA carboxylase) and quantify lipid accumulation via fluorescent dyes (e.g., Nile Red) .
  • Metabolomic Profiling: Combine GC-MS and LC-MS to measure downstream metabolites (e.g., acylcarnitines) and validate pathways via stable isotope-resolved metabolomics (SIRM) .

Q. What strategies resolve contradictory data in this compound's bioactivity across different experimental models?

  • Model-Specific Validation: Replicate assays in primary cells (e.g., human adipocytes) versus immortalized lines (e.g., 3T3-L1) to identify tissue-specific responses .
  • Dosage Optimization: Conduct dose-response curves (0.1–100 µM) to distinguish cytotoxic vs. therapeutic effects, using MTT and apoptosis assays .
  • Orthogonal Assays: Cross-validate findings with transcriptomic (RNA-seq) and proteomic (Western blot) analyses to confirm mechanistic consistency .

Q. How does the coordination chemistry of this compound influence its stability and interaction with biological targets?

  • Coordination Geometry: X-ray crystallography or EXAFS can determine whether Zinc adopts tetrahedral or octahedral configurations, affecting ligand exchange kinetics .
  • Binding Studies: Isothermal titration calorimetry (ITC) quantifies binding affinities to serum proteins (e.g., albumin) or membrane receptors .
  • Comparative Analysis: Benchmark against other Zinc carboxylates (e.g., Zinc stearate) to correlate coordination modes with bioactivity trends .

Methodological Considerations

  • Data Contradiction Analysis: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address confounding variables like solvent effects or impurity interference .
  • Experimental Design: Use PICOT frameworks (Population: cell/organism type; Intervention: this compound dose; Comparison: untreated controls; Outcome: metabolic markers; Time: exposure duration) to standardize protocols .

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